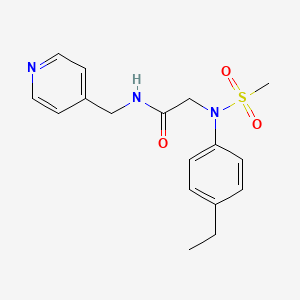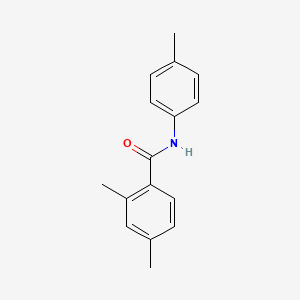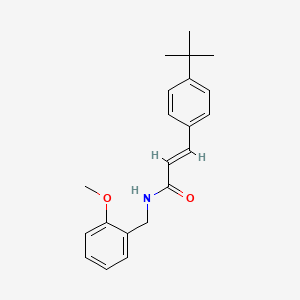![molecular formula C11H10N4O2S B5854731 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)
4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrimidine family, which is a class of organic compounds that play a crucial role in many biological processes.
科学的研究の応用
4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound is being studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and infectious diseases. Additionally, this compound is also being studied for its potential use as a fluorescent probe in biological imaging and as a precursor for the synthesis of other pyrimidine derivatives.
作用機序
The mechanism of action of 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes or proteins in the body. For example, studies have shown that this compound can inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of certain bacteria and fungi. Additionally, this compound has been shown to have low toxicity and good bioavailability, which makes it an attractive candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine in lab experiments is its high purity and stability, which makes it easier to obtain accurate and reproducible results. Additionally, this compound has low toxicity and good solubility in various solvents, which makes it easier to work with in vitro and in vivo experiments. However, one of the main limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research and development of 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine. One of the main directions is the further optimization of its chemical structure to improve its biological activity and reduce its toxicity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, more research is needed to explore the potential applications of this compound in various fields such as drug discovery, biological imaging, and materials science.
合成法
The synthesis of 4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine involves the reaction of 2-amino-4,6-dimethylpyrimidine with 5-nitro-2-thiopyridine in the presence of a catalyst. This reaction results in the formation of this compound, which can be purified using various methods such as column chromatography and recrystallization.
特性
IUPAC Name |
4,6-dimethyl-2-(5-nitropyridin-2-yl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-7-5-8(2)14-11(13-7)18-10-4-3-9(6-12-10)15(16)17/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGUCHXZXVKVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=NC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)


![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)
![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)

![2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5854719.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5854735.png)
![17-[(2,3-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5854738.png)